N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
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Overview
Description
N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: is a complex organic compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a quinolizine core, a cyanophenyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline and an appropriate cyclizing agent.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a cyanophenyl halide reacts with the quinolizine core.
Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the quinolizine core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The cyanophenyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction could produce quinolizine amines.
Scientific Research Applications
N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2-phenylacetamide
- N-(3-cyanophenyl)-2-naphthalenesulfonamide
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
Uniqueness
N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is unique due to its specific structural features, such as the quinolizine core and the combination of cyanophenyl and ethoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-16-11-17(23)22-9-4-3-8-15(22)18(16)19(24)21-14-7-5-6-13(10-14)12-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINAGJRAYAMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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